3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid
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Overview
Description
This compound is a pyrazole derivative, which is widely used in the field of medicinal chemistry due to its unique properties.
Preparation Methods
The synthesis of 3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or copper(I) iodide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyrazole derivatives .
Scientific Research Applications
3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid exerts its effects involves the inhibition of specific enzymes or proteins. The molecular targets and pathways involved include interactions with cellular receptors and enzymes that play a role in cell proliferation and apoptosis . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid can be compared with other similar compounds, such as:
4-iodophenol: Another iodine-containing compound with different functional groups and applications.
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodine-substituted phenyl group but differ in their core structures and biological activities.
The uniqueness of this compound lies in its pyrazole ring structure, which imparts specific chemical and biological properties that are distinct from other iodine-containing compounds.
Properties
Molecular Formula |
C10H7IN2O2 |
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Molecular Weight |
314.08 g/mol |
IUPAC Name |
5-(4-iodophenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7IN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
LXLNORWAEMURTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)I |
Origin of Product |
United States |
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